molecular formula C8H13NS B8724493 alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine

alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine

Cat. No.: B8724493
M. Wt: 155.26 g/mol
InChI Key: IVIXZMKIMIUVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C8H13NS/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

InChI Key

IVIXZMKIMIUVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CS1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,2-dimethyl-3-(2-thienyl)propanoic acid (11.2 g, 0.06 mole), diphenylphosphorylazide (16.7 g, 0.06 mole) (Aldrich Chemical Company), and triethylamine (6.14 g, 0.06 mole) in t-butanol (100 mL) was heated at reflux for 5 hrs. The solution was poured into water (300 mL) and the crude material extracted with ether. The combined extracts were washed with brine, dried (MgSO4) and evaporated to 11.9 g of an oil. This oil was added to a mixture of ethylene glycol (50 mL), H2O (20 drops) and KOH (10 g). The mixture was heated at reflux for 5 hr, cooled to 25°, diluted with H2O (300 mL) and acidified to pH 1 with conc HCl. Acid insoluble material was removed by washing with ether. The aqueous solution was then made basic with 50% NaOH solution and the product was extracted with ether. The ether extracts were combined, washed with brine, dried (MgSO4) and concentrated in vacuo to 6.9 g (74%) of product. The NMR spectrum is consistent with the structure of this intermediate compound.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,2-dimethyl-3-(2-thienyl)propanoic acid (Va; 11.2 g., 0.06 mole), diphenylphosphorylazide (16.7 g., 0.06 mole) (Aldrich Chemical Company), and triethylamine (6.14 g., 0.06 mole) in tert.-butanol (100 ml.) was heated at reflux for 5 hr. The solution was poured into water (300 ml.) and the crude material extracted with Et2O. The combined extracts were washed with brine, dried over MgSO4 and finally evaporated to get 11.9 g. of crude intermediate. This oil was added to a mixture of ethylene glycol (50 ml.), H2O (20 drops) and KOH (10 g.). The mixture was heated at reflux for 5 hr., cooled to 25°, diluted with H2O (300 ml.) and acidified to pH 1 with conc. HCl. A wash with Et2O removed the acid insoluble material which was discarded. The aqueous solution was made basic with 50% NaOH and the product was extracted with Et2O. The ether extracts were washed with brine, dried over a MgSO4 and evaporated to give 6.9 g. (74%) of product. the NMR spectrum is consistent with the assigned structure.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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